molecular formula C12H7N3S B2773986 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile CAS No. 528522-91-0

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile

Cat. No.: B2773986
CAS No.: 528522-91-0
M. Wt: 225.27
InChI Key: SVCITPHNDXGZOF-UHFFFAOYSA-N
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Description

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is a chemical compound with the molecular formula C12H7N3S It is a heterocyclic aromatic compound that contains both a thiazole ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile typically involves the reaction of 2-(cyanomethyl)thiazole with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted thiazole or benzonitrile derivatives.

Scientific Research Applications

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can be compared with other similar compounds, such as:

    4-(2-Cyanomethylthiazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-(Cyanomethyl)-1,3-thiazole: Lacks the benzonitrile group, making it less complex.

    4-(2-Cyanomethylthiazol-4-yl)phenol: Contains a hydroxyl group instead of a nitrile group.

The uniqueness of this compound lies in its combination of the thiazole ring and the benzonitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(cyanomethyl)-1,3-thiazol-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3S/c13-6-5-12-15-11(8-16-12)10-3-1-9(7-14)2-4-10/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCITPHNDXGZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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